molecular formula C22H22ClFN4O B121659 Pruvanserin hydrochloride CAS No. 443144-27-2

Pruvanserin hydrochloride

Cat. No.: B121659
CAS No.: 443144-27-2
M. Wt: 412.9 g/mol
InChI Key: UYGNZRVLPYZLTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EMD 281014 hydrochloride involves multiple steps, starting with the preparation of the indole core structure. The key steps include:

    Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the piperazine moiety: The indole core is then functionalized with a piperazine group through a nucleophilic substitution reaction.

    Addition of the fluorophenyl group:

Industrial Production Methods: Industrial production of EMD 281014 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: EMD 281014 hydrochloride can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: EMD 281014 hydrochloride is used as a reference compound in the development of new serotonin receptor antagonists. Its high selectivity makes it a valuable tool for studying the structure-activity relationships of similar compounds .

Biology: In biological research, EMD 281014 hydrochloride is used to investigate the role of serotonin 5-HT2A receptors in various physiological processes, including mood regulation, cognition, and perception .

Medicine: The compound has shown promise in preclinical studies for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson’s disease. It is particularly noted for its ability to reduce dyskinesia and psychosis in animal models .

Industry: In the pharmaceutical industry, EMD 281014 hydrochloride is used in the development of new therapeutic agents targeting serotonin receptors. Its high selectivity and potency make it a valuable lead compound for drug discovery .

Properties

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNZRVLPYZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196134
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443144-27-2
Record name Pruvanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUVANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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